N-[2-(1H-indol-6-ylamino)-2-oxoethyl]pyrazine-2-carboxamide
Description
Properties
Molecular Formula |
C15H13N5O2 |
|---|---|
Molecular Weight |
295.30 g/mol |
IUPAC Name |
N-[2-(1H-indol-6-ylamino)-2-oxoethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C15H13N5O2/c21-14(9-19-15(22)13-8-16-5-6-18-13)20-11-2-1-10-3-4-17-12(10)7-11/h1-8,17H,9H2,(H,19,22)(H,20,21) |
InChI Key |
NEAGKYADENKVGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)NC(=O)CNC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Solvent and Base Selection
Polar aprotic solvents like DMF and acetonitrile are preferred for indole functionalization due to their ability to stabilize intermediates. For example, DMF increases the reactivity of NaH in N-alkylation reactions, reducing side product formation by 15–20%. Triethylamine (TEA) and DIPEA are commonly used bases, with DIPEA proving superior in suppressing racemization during amide coupling.
Temperature and Time Dependencies
Exothermic reactions, such as acyl chloride formation, require strict temperature control (−10°C to 0°C) to prevent indole ring decomposition. Conversely, amide couplings proceed efficiently at ambient temperatures, with prolonged stirring (18–24 hours) ensuring complete conversion.
Purification and Analytical Techniques
Chromatographic Methods
Silica gel chromatography with ethyl acetate/n-hexane gradients (3:7 to 7:3) remains the gold standard for isolating N-[2-(1H-indol-6-ylamino)-2-oxoethyl]pyrazine-2-carboxamide, achieving >95% purity. Reverse-phase HPLC using C18 columns and acetonitrile/water mobile phases further refines the product for pharmacological assays.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-6-ylamino)-2-oxoethyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction of the pyrazine ring can lead to the formation of dihydropyrazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitro groups (NO2) can be introduced under acidic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that N-[2-(1H-indol-6-ylamino)-2-oxoethyl]pyrazine-2-carboxamide exhibits promising anticancer properties.
Mechanism of Action:
The compound is believed to inhibit specific enzymes or receptors involved in tumor growth, leading to apoptosis in cancer cells.
Case Study:
In vitro studies on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), demonstrated significant cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.0 |
| A549 | 12.5 |
These results suggest that the compound could serve as a lead for developing new anticancer agents.
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity against various bacterial strains.
Research Findings:
Studies have shown that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in infectious disease treatment.
Data Summary:
The following table summarizes the antimicrobial efficacy observed in preliminary studies:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the formation of the indole and pyrazine rings through nucleophilic substitution reactions, utilizing amines and carboxylic acids as key reagents.
Industrial Production:
Automated reactors are often employed to optimize yield and purity while minimizing by-products during the synthesis process.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-6-ylamino)-2-oxoethyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyrazine ring may enhance the compound’s binding affinity and specificity. The compound can inhibit enzyme activity by forming hydrogen bonds with the active site, leading to the disruption of normal cellular processes .
Comparison with Similar Compounds
Structural Analogues with Indole/Pyrazine Motifs
Table 1: Key Structural Analogues
Key Observations :
- Substituent Position : The position of the indole substituent (e.g., 4-yl vs. 6-yl) significantly impacts molecular interactions. For example, the methylated indole-4-yl derivative () may exhibit altered lipophilicity compared to the target compound.
- Molecular Weight : Bulkier substituents, such as the indole-2-ylcarbonyl-piperazine group in , increase molecular weight (391.42 vs. ~309–340), which could influence pharmacokinetics.
Physicochemical and Spectral Properties
Table 2: Physicochemical Data
Key Observations :
- Melting Points : Piperazine-carboxamide derivatives () exhibit moderate melting points (142–171°C), suggesting crystalline stability, which may correlate with the target compound’s solid-state behavior.
- NMR Profiles : Aromatic proton shifts in (δ 7.50–6.80 for compound 12) and (δ 8.20–6.90) highlight the influence of electron-withdrawing/donating groups on chemical shifts.
Key Observations :
- Hydrazine-Mediated Coupling : describes a method applicable to pyrazine-carboxamides, though yields depend on substituent reactivity.
Biological Activity
N-[2-(1H-indol-6-ylamino)-2-oxoethyl]pyrazine-2-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Structural Characteristics
The compound's molecular formula is C15H13N5O2, with a molecular weight of approximately 295.30 g/mol. Its unique structure features an indole moiety linked to a pyrazine carboxamide group, which is significant for its diverse pharmacological effects. The indole structure is well-known for its role in various biological activities, including anticancer and anti-inflammatory properties.
Anticancer Properties
Research indicates that this compound exhibits notable cytotoxicity against various cancer cell lines. A study highlighted its selective activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cells, demonstrating IC50 values in the low micromolar range . The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer treatment.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 3.96 - 4.38 | Induction of apoptosis |
| HepG2 | Not specified | Cell cycle arrest |
Neuropharmacological Effects
This compound has also been studied for its inhibitory effects on monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. In vitro studies suggest that this compound may serve as a competitive inhibitor of MAO-B, showing higher potency compared to traditional inhibitors like rasagiline . This inhibition could lead to increased levels of neurotransmitters, potentially alleviating symptoms associated with neurodegeneration.
| Compound | Inhibition Type | Potency Comparison |
|---|---|---|
| This compound | Competitive | More potent than rasagiline |
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to its structural features. The indole and pyrazine functionalities play crucial roles in modulating its pharmacological effects. SAR studies suggest that modifications to the indole or pyrazine moieties may enhance selectivity and potency against specific biological targets .
Case Studies
- Indole-Pyrazoline Hybrids : A comparative study involving various indole-pyrazoline hybrids demonstrated that compounds similar to this compound exhibited significant anticancer activity, with some derivatives showing IC50 values below 100 nM against MCF-7 cells .
- Neuroprotective Studies : In vivo studies have indicated that derivatives of this compound can improve cognitive function in animal models of neurodegeneration, suggesting potential therapeutic applications in treating Alzheimer's disease as well.
Q & A
Basic: What are the standard synthetic routes for preparing N-[2-(1H-indol-6-ylamino)-2-oxoethyl]pyrazine-2-carboxamide?
Methodological Answer:
The synthesis typically involves coupling pyrazine-2-carboxylic acid derivatives with indole-containing amine intermediates. A common approach includes:
- Step 1: Activation of pyrazine-2-carboxylic acid using carbodiimide coupling agents (e.g., EDCI or DCC) with HOBt as an additive to form an active ester intermediate.
- Step 2: Reaction of the activated ester with 2-(1H-indol-6-ylamino)-2-oxoethylamine under reflux in anhydrous DMF or THF.
- Step 3: Purification via recrystallization (methanol/water) or column chromatography.
Advanced methods like microwave-assisted synthesis (e.g., 60–100°C for 1–2 hours) can improve reaction efficiency and yield .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR (¹H/¹³C): Assign signals for indole NH (~δ 10–12 ppm), pyrazine protons (~δ 8.5–9.5 ppm), and carboxamide carbonyls (~δ 165–170 ppm).
- HRMS (ESI): Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error.
- X-ray crystallography (SHELXL): Resolve 3D structure and confirm hydrogen bonding between the indole NH and pyrazine ring .
Basic: What biological activities have been reported for this compound?
Methodological Answer:
The compound exhibits MAO-B inhibitory activity , with IC₅₀ values in the nanomolar range. Assays include:
- In vitro enzyme inhibition: Using recombinant human MAO-B and kynuramine as a substrate, measuring fluorescent metabolites.
- Selectivity profiling: Compare inhibition against MAO-A to calculate selectivity indices (>100-fold selectivity preferred) .
Advanced: How can structure-activity relationship (SAR) studies optimize MAO-B inhibition?
Methodological Answer:
- Modify substituents: Introduce electron-withdrawing groups (e.g., -F, -NO₂) on the indole or pyrazine rings to enhance binding to MAO-B’s hydrophobic pocket.
- Steric effects: Test bulkier groups (e.g., benzoyl at indole-N) to exploit steric complementarity.
- Molecular docking (AutoDock Vina): Validate SAR by simulating interactions with MAO-B’s FAD-binding site (e.g., π-π stacking with Tyr398) .
Advanced: How to resolve contradictions in biological activity between synthetic batches?
Methodological Answer:
Potential causes and solutions:
- Purity issues: Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to detect impurities >95%.
- Stereochemical variability: Ensure chiral intermediates (e.g., 2-oxoethylamine) are enantiopure via chiral HPLC or asymmetric synthesis.
- Enzyme assay variability: Normalize data using internal controls (e.g., rasagiline as a reference inhibitor) .
Advanced: What computational strategies predict binding modes and affinity?
Methodological Answer:
- Docking simulations: Use AutoDock or Schrödinger Suite to model interactions with MAO-B (PDB: 2V5Z). Focus on hydrogen bonds with Gln206 and hydrophobic contacts with Tyr435.
- MD simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories.
- Free energy calculations (MM-PBSA): Estimate ΔG binding to prioritize derivatives .
Advanced: How to design kinetic studies for inhibition mechanism elucidation?
Methodological Answer:
- Steady-state kinetics: Vary substrate (kynuramine) concentration and measure IC₅₀ shifts (competitive inhibition shows increased Kₘ, unchanged Vₘₐₓ).
- Lineweaver-Burk plots: Confirm competitive inhibition via intersecting lines.
- Kᵢ determination: Use Cheng-Prusoff equation (Kᵢ = IC₅₀ / (1 + [S]/Kₘ)) with [S] ≈ Kₘ .
Advanced: What crystallographic challenges arise in resolving this compound’s structure?
Methodological Answer:
- Crystal twinning: Use SHELXL’s TWIN/BASF commands for refinement.
- Disorder in pyrazine ring: Apply restraints (e.g., DFIX, FLAT) during refinement.
- Low-resolution data (<1.0 Å): Employ charge-flipping algorithms in Olex2 for phase solution .
Advanced: Are there alternative synthetic routes to improve scalability?
Methodological Answer:
- Flow chemistry: Optimize coupling steps in continuous flow reactors (residence time: 10–30 min) for higher throughput.
- Greener solvents: Replace DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF.
- Catalytic methods: Explore Pd-catalyzed C-N coupling for indole functionalization .
Advanced: How to validate target engagement in cellular models?
Methodological Answer:
- Cellular MAO-B activity assays: Use SH-SY5Y neuroblastoma cells and measure dopamine metabolites (e.g., DOPAC) via LC-MS.
- Selectivity profiling: Include MAO-A-expressing platelets to rule off-target effects.
- Thermal shift assay (CETSA): Confirm target binding by monitoring MAO-B melting temperature shifts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
